Lipophilicity (LogP): 2-Nitro Nevirapine is 20% More Lipophilic than Nevirapine and Over 50% More Lipophilic than 2-Hydroxynevirapine
2-Nitro Nevirapine exhibits a computed LogP value of 2.97, significantly higher than nevirapine (LogP 2.48) and substantially greater than its primary metabolite 2-hydroxynevirapine (LogP 1.95) [1]. This increased lipophilicity directly impacts reversed-phase HPLC retention, with 2-Nitro Nevirapine eluting later than both the parent drug and its hydroxylated metabolites, providing clear chromatographic resolution essential for impurity quantification [2].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2-Nitro Nevirapine: LogP = 2.96720 |
| Comparator Or Baseline | Nevirapine: LogP = 2.47830; 2-Hydroxynevirapine: LogP = 1.945 |
| Quantified Difference | 2-Nitro Nevirapine is +19.7% more lipophilic than nevirapine and +52.6% more lipophilic than 2-hydroxynevirapine. |
| Conditions | Computed LogP values (XLogP3 or similar) from authoritative chemical databases. |
Why This Matters
This quantifiable difference in lipophilicity ensures that 2-Nitro Nevirapine can be selectively identified and quantified in complex mixtures using standard reversed-phase HPLC methods, a critical requirement for regulatory-compliant impurity profiling.
- [1] ChemSrc. (2017). 2-Nitro Nevirapine LogP: 2.96720; Molbase. (n.d.). Nevirapine LogP: 2.47830; ZINC Database. (n.d.). 2-Hydroxynevirapine LogP: 1.945. View Source
- [2] Chan, Q., et al. (2000). Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance. Academic.oup.com. View Source
